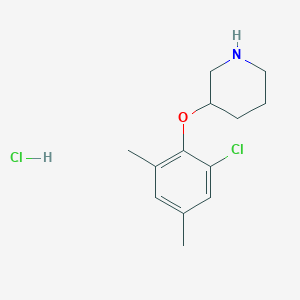

3-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride

Description

Properties

IUPAC Name |

3-(2-chloro-4,6-dimethylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO.ClH/c1-9-6-10(2)13(12(14)7-9)16-11-4-3-5-15-8-11;/h6-7,11,15H,3-5,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCKAKTUUZOUDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)OC2CCCNC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step-by-step process:

Preparation of 2-Chloro-4,6-dimethylphenol :

- Starting from commercially available 2,4,6-trimethylphenol.

- Chlorination is carried out using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under controlled temperature conditions to selectively chlorinate the ortho position relative to the hydroxyl group.

Formation of phenoxy intermediate :

- The phenol is reacted with a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- The phenolate ion formed then reacts with 3-chloropiperidine or a protected derivative of piperidine to form the phenoxy piperidine intermediate.

-

- The phenolate ion attacks the electrophilic carbon on the chloropiperidine, resulting in the formation of the phenoxy linkage.

-

- The free base is then converted into the hydrochloride salt by treatment with hydrogen chloride (HCl) in an appropriate solvent such as ethanol or isopropanol.

Advantages:

- Straightforward and high-yielding.

- Suitable for scale-up.

Notes:

- Reaction conditions such as temperature (around 80–120°C) and molar ratios are critical for selectivity.

- Purification involves recrystallization from ethanol or other suitable solvents.

Multi-step Synthesis via Phenol Derivative and Piperidine Derivative

This method emphasizes a stepwise synthesis, starting from simpler aromatic compounds.

Step 1: Chlorination of 4,6-dimethylphenol

| Reagents | Conditions | Outcome |

|---|---|---|

| Chlorinating agent (POCl₃ or SOCl₂) | 0–25°C, controlled addition | 2-Chloro-4,6-dimethylphenol |

Step 2: Conversion to phenoxy intermediate

- React phenol with potassium carbonate in DMSO at 80°C.

- Add 3-chloropiperidine to form the phenoxy-piperidine intermediate via nucleophilic substitution.

Step 3: Formation of the hydrochloride salt

- Dissolve the free base in ethanol.

- Bubble hydrogen chloride gas or add HCl in ethanol to obtain the hydrochloride salt.

Preparation via Copper-Catalyzed Coupling (Ullmann-type reaction)

This approach utilizes a copper catalyst to facilitate the coupling between phenol derivatives and piperidine.

Procedure:

- Mix 2,4,6-trimethylphenol with a chlorinating agent to produce the chlorinated phenol.

- React the chlorinated phenol with 3-aminopiperidine in the presence of a copper catalyst (e.g., copper powder or copper(I) iodide).

- Conduct the reaction in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures (~150°C).

Post-reaction:

- Acidify the mixture with HCl to precipitate the hydrochloride salt.

- Purify via recrystallization.

Notes on Reaction Conditions and Data

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 80–150°C | Influences reaction rate and selectivity |

| Solvent | DMSO, DMF, NMP | Affects solubility and reaction efficiency |

| Molar Ratios | Phenol:chlorinating agent = 1:1.1; Phenolate:chloropiperidine = 1:1 | Ensures complete conversion |

| Reaction Time | 4–12 hours | Sufficient for completion without overreaction |

Summary Data Table

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Direct Nucleophilic Substitution | 2,4,6-Trimethylphenol + 3-chloropiperidine | PCl₅, K₂CO₃ | 80–120°C, 6–8 hours | 70–85% | Suitable for large-scale synthesis |

| Multi-step Phenol Derivative | 2,4,6-Trimethylphenol | POCl₃, K₂CO₃ | 0–25°C (chlorination), 80°C (coupling) | 65–80% | Requires purification after each step |

| Copper-Catalyzed Coupling | 2,4,6-Trimethylphenol + 3-aminopiperidine | Cu catalyst, NMP | 150°C, 8 hours | 60–75% | High temperature, catalyst-dependent |

Final Salt Formation

The hydrochloride salt is typically prepared by bubbling dry hydrogen chloride gas into a solution of the free base in ethanol or isopropanol at room temperature, followed by filtration and recrystallization to obtain pure 3-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride .

Research Findings and Optimization

- Yield enhancement is achieved by optimizing molar ratios and reaction temperatures.

- Purity is improved through recrystallization from ethanol or acetonitrile.

- Environmental considerations favor the use of less toxic solvents like ethanol and the minimization of chlorinating agents.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological activities, making it a subject of interest for various therapeutic applications:

Antidepressant Activity

Research indicates that compounds similar to 3-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride demonstrate antidepressant-like effects in animal models. The proposed mechanism involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study Example :

A study published in the Journal of Medicinal Chemistry evaluated derivatives of piperidine compounds for their antidepressant activity. Results showed significant improvement in depressive behaviors in rodent models treated with similar compounds.

Analgesic Properties

The analgesic potential of this compound has been explored, suggesting it may act on pain pathways by inhibiting specific receptors involved in pain perception.

Data Table: Analgesic Activity Comparison

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Findings :

Recent investigations highlighted the neuroprotective properties of piperidine derivatives, showing their ability to reduce oxidative stress and inflammation in neuronal cells.

Anticancer Activity

The compound's structural similarities with known anticancer agents suggest potential therapeutic effects against various cancer types by targeting specific molecular pathways associated with tumor growth and survival.

Biological Evaluation

A series of studies have demonstrated that piperidine derivatives can exhibit cytotoxic effects against myeloma, leukemia, and natural killer T-cell lymphoma cell lines. Molecular docking studies have been utilized to predict the biological activity of synthesized compounds and their interactions with target proteins.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 3-[(2-Chloro-4,6-dimethylphenoxy)methyl]piperidine hydrochloride

- CAS No.: 1220035-32-4

- Molecular Formula: C₁₄H₂₁Cl₂NO

- Molecular Weight : 290.23 g/mol

- Hazard Classification : Irritant (IRRITANT) .

This compound features a piperidine ring substituted with a 2-chloro-4,6-dimethylphenoxy methyl group. The hydrochloride salt enhances its water solubility, a common strategy to improve bioavailability in pharmaceutical contexts.

Comparison with Structurally Similar Piperidine Derivatives

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences:

Key Observations :

- 4-(Diphenylmethoxy)piperidine’s bulkier diphenyl group may reduce solubility but increase binding affinity to hydrophobic targets . Paroxetine’s benzodioxol and fluorophenyl groups enhance selectivity for serotonin transporters, a hallmark of its antidepressant action . The chloro-fluoro analog (CAS 1289386-70-4) introduces halogen diversity, which could modulate metabolic stability and receptor interactions .

Pharmacological and Toxicological Profiles

- This compound: Limited toxicity data are available, but its irritant classification mandates careful handling .

- 4-(Diphenylmethoxy)piperidine : Acute exposure risks include delayed harmful effects (inhalation, ingestion, or dermal contact). Chronic effects and environmental impacts remain understudied .

- Paroxetine : Well-documented as a selective serotonin reuptake inhibitor (SSRI) with established toxicological thresholds, including risks of serotonin syndrome and withdrawal effects .

- Chloro-fluoro analog (CAS 1289386-70-4): No specific toxicity data are reported, but fluorine incorporation often reduces metabolic degradation, extending half-life .

Regulatory and Environmental Considerations

- Regulatory Status: The target compound lacks detailed regulatory annotations, unlike 4-(Diphenylmethoxy)piperidine, which cites compliance with Chinese chemical inventories (IECSC) and international regulations . Paroxetine is FDA-approved, reflecting rigorous safety evaluations .

- Environmental Impact: The target compound’s environmental fate is unstudied. In contrast, 4-(Diphenylmethoxy)piperidine’s ecological risks are flagged as unknown, necessitating precautionary disposal .

Biological Activity

3-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H18ClN2O

- Molecular Weight : 252.75 g/mol

- CAS Number : 1220035-32-4

The compound features a piperidine ring substituted with a chloro and dimethylphenoxy group, which is crucial for its biological interactions.

The biological activity of this compound primarily involves:

- Receptor Interaction : The compound is believed to interact with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions. Its piperidine structure allows it to mimic neurotransmitters and bind to specific receptors, modulating their activity.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit certain enzymes, which can lead to therapeutic effects in conditions such as cancer and neurological disorders .

Table 1: Summary of Biological Activities

Case Studies

-

Anticancer Studies :

In a study evaluating similar piperidine derivatives, compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction through receptor-mediated pathways . -

Neuropharmacological Effects :

Research on related compounds has indicated that they can enhance neurotransmitter release in the CNS, leading to improved cognitive functions in animal models. This suggests that this compound might have similar effects. -

Enzyme Inhibition :

A study highlighted the ability of piperidine derivatives to inhibit MDM2, an important target in cancer therapy. This inhibition leads to increased p53 activity, promoting apoptosis in cancer cells .

Q & A

Basic Questions

Q. What are the recommended storage conditions and safety protocols for handling 3-(2-Chloro-4,6-dimethylphenoxy)piperidine hydrochloride?

- Methodology :

- Storage : Store in a dry environment at 2–8°C to prevent degradation . Avoid exposure to moisture and heat, which may destabilize the compound.

- Safety Measures :

- Use NIOSH-approved respirators (e.g., P95 filters) to avoid inhalation of dust or aerosols .

- Wear chemically resistant gloves (e.g., nitrile) and safety goggles compliant with EN 166 standards .

- Ensure proper ventilation in workspaces to minimize vapor accumulation .

- Spill Management : Collect spills using non-sparking tools, place in sealed containers, and dispose of according to local hazardous waste regulations .

Q. How can researchers verify the purity of synthesized this compound?

- Methodology :

- Analytical Techniques :

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using UV detection (e.g., 206 nm), assuming uniform response factors for all components. For example, a purity of 98.7% was reported using this method .

- Nuclear Magnetic Resonance (NMR) : Detect trace impurities (e.g., 0.2% acetone in a related piperidine derivative) via 1H NMR analysis .

- Mass Spectrometry (LC/MS) : Confirm molecular ion peaks (e.g., [M+H]+ = 312.4 amu) to validate structural integrity .

Q. What synthetic routes are commonly employed for piperidine derivatives with chloro-aryl substituents?

- Methodology :

- Key Steps :

Nucleophilic Substitution : React a piperidine precursor with 2-chloro-4,6-dimethylphenol under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy-piperidine intermediate .

Hydrochloride Salt Formation : Treat the free base with HCl gas in anhydrous ether or ethanol to precipitate the hydrochloride salt .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of phenol) to maximize yield .

Advanced Research Questions

Q. How can computational tools improve the design of reaction pathways for this compound?

- Methodology :

- Quantum Chemical Calculations : Use software like Gaussian or COMSOL Multiphysics to model transition states and predict reaction feasibility. For example, ICReDD employs reaction path searches to identify optimal conditions .

- Machine Learning (ML) : Train ML models on existing reaction datasets to predict yields and side products. AI-driven platforms (e.g., Smart Laboratories) enable real-time adjustment of parameters like temperature and solvent polarity .

- Validation : Cross-reference computational predictions with experimental data (e.g., via HPLC or NMR) to refine models .

Q. How should researchers address contradictory data in stability studies of piperidine hydrochloride derivatives?

- Methodology :

- Root-Cause Analysis :

Impurity Profiling : Compare HPLC chromatograms to identify unknown peaks (e.g., degradation products) .

Environmental Stress Testing : Expose the compound to accelerated conditions (e.g., 40°C/75% RH) and monitor stability via kinetic studies .

- Case Study : A related compound showed instability under oxidative conditions; adding antioxidants (e.g., BHT) extended shelf life .

Q. What strategies optimize the scalability of piperidine hydrochloride synthesis while minimizing byproducts?

- Methodology :

- Process Intensification :

- Continuous Flow Reactors : Reduce reaction times and improve heat/mass transfer compared to batch processes .

- Catalysis : Screen transition-metal catalysts (e.g., Pd/C) to enhance selectivity in aryl coupling steps .

- Byproduct Mitigation :

- Use scavengers (e.g., polymer-bound reagents) to trap reactive intermediates .

- Implement in-line purification (e.g., simulated moving bed chromatography) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.